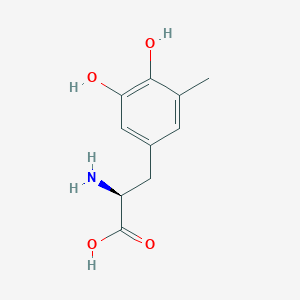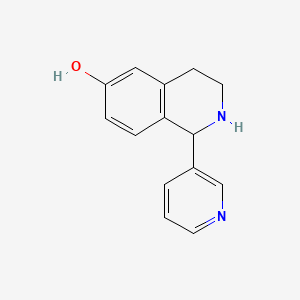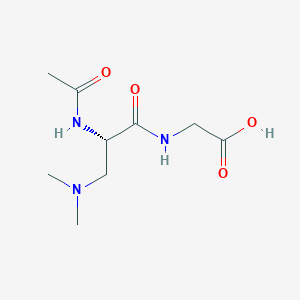![molecular formula C25H34N2O4 B12593032 2,2'-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde] CAS No. 514813-61-7](/img/structure/B12593032.png)
2,2'-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde] is an organic compound characterized by its unique structure, which includes two diethylamino groups and two benzaldehyde groups connected by a propane-1,3-diylbis(oxy) linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde] typically involves the reaction of 4-(diethylamino)benzaldehyde with a suitable propane-1,3-diylbis(oxy) precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2,2’-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde] can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diethylamino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2’-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2’-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include signal transduction mechanisms that lead to the desired biological effect.
類似化合物との比較
Similar Compounds
- 2,2’-[Propane-2,2-diylbis(4,1-phenylene)bis(oxy)bis(propane-3,1-diyl)bis(2-methylacrylate)
- 3,3’-[Ethane-1,2-diylbis(oxy)]dipropanoic acid
- 2,2’-[Propane-1,3-dilylbis(azaneylylidene)]bis(methanylylidene)bis(4-methylphenol)
Uniqueness
2,2’-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde] is unique due to its combination of diethylamino and benzaldehyde groups, which confer specific chemical reactivity and potential applications in various fields. Its structural features distinguish it from other similar compounds, making it a valuable compound for targeted research and industrial applications.
特性
CAS番号 |
514813-61-7 |
|---|---|
分子式 |
C25H34N2O4 |
分子量 |
426.5 g/mol |
IUPAC名 |
4-(diethylamino)-2-[3-[5-(diethylamino)-2-formylphenoxy]propoxy]benzaldehyde |
InChI |
InChI=1S/C25H34N2O4/c1-5-26(6-2)22-12-10-20(18-28)24(16-22)30-14-9-15-31-25-17-23(27(7-3)8-4)13-11-21(25)19-29/h10-13,16-19H,5-9,14-15H2,1-4H3 |
InChIキー |
IYALZFWCMCIKQT-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)C=O)OCCCOC2=C(C=CC(=C2)N(CC)CC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B12592952.png)


![N-[1-(4-Methylbenzene-1-sulfonyl)ethyl]thiourea](/img/structure/B12592972.png)
![(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide]](/img/structure/B12592976.png)
![3-[[5-Fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol;hydrochloride](/img/structure/B12592979.png)


![1-[2-(Cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-1H-pyrrole-2,5-dione](/img/structure/B12592985.png)


![Acetamide,N-(cyclohexylmethyl)-2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12593011.png)
![3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B12593025.png)
